molecular formula C8H14O B568406 4-Hepten-2-one, 3-methyl-, (Z)- (9CI) CAS No. 113858-57-4

4-Hepten-2-one, 3-methyl-, (Z)- (9CI)

Cat. No.: B568406
CAS No.: 113858-57-4
M. Wt: 126.199
InChI Key: XPLOASGINJRAFI-WAYWQWQTSA-N
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Description

IUPAC Naming Conventions and Isomeric Specificity

The IUPAC name (Z)-3-methyl-4-hepten-2-one follows hierarchical rules for functional group priority and substituent positioning:

  • Parent chain selection : The longest carbon chain containing both the ketone group and double bond is a seven-carbon (heptane) backbone.
  • Functional group numbering : The ketone at position 2 receives priority, with the double bond positioned between carbons 4 and 5.
  • Substituent identification : A methyl group resides at carbon 3.
  • Stereodescriptor : The Z-configuration is assigned using the Cahn-Ingold-Prelog (CIP) rules.

Table 1: Nomenclature Summary

Property Value
IUPAC Name (Z)-3-methyl-4-hepten-2-one
CAS Registry 113858-57-4
Molecular Formula C₈H₁₄O
SMILES CC/C=C\C(C)C(=O)C
InChI Key XPLOASGINJRAFI-WAYWQWQTSA-N

Stereochemical Configuration Analysis (Z/E Isomerism)

The Z-configuration arises when the higher-priority groups on each double-bond carbon are on the same side:

  • Cahn-Ingold-Prelog priorities :
    • C4: Methyl (CH₃) vs. propyl (CH₂CH₂C)
    • C5: Ketone-bearing ethyl (C(O)CH₃) vs. methyl (CH₃)
  • Configuration assignment :
    • The methyl (C4) and ethyl (C5) groups are cis, satisfying Z criteria.

Figure 1 : Stereochemical comparison of (Z)- and (E)-isomers, highlighting group orientations.

Molecular Geometry and Conformational Studies

Computational analyses reveal key structural features:

  • Bond lengths :
    • C=O: 1.22 Å (typical for ketones)
    • C=C: 1.34 Å (consistent with isolated double bonds).
  • Dihedral angles :
    • C3-C4-C5-C6: 178° (near-planar geometry minimizes steric strain).
  • Conformational preferences :
    • The s-cis conformation predominates due to reduced allylic strain between the methyl and ketone groups.

Table 2: Key Geometrical Parameters

Parameter Value Method
C=O Bond Length 1.22 Å B3LYP/6-31G(d)
C=C Bond Length 1.34 Å MP2/cc-pVDZ
C3-C4-C5-C6 Dihedral 178° Molecular Dynamics

Spectroscopic data (IR, NMR) corroborate these findings:

  • IR : Strong absorption at 1715 cm⁻¹ (C=O stretch).
  • ¹³C NMR : δ 207.5 ppm (ketone carbon), δ 128.3/131.1 ppm (double bond carbons).

Properties

CAS No.

113858-57-4

Molecular Formula

C8H14O

Molecular Weight

126.199

IUPAC Name

(Z)-3-methylhept-4-en-2-one

InChI

InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h5-7H,4H2,1-3H3/b6-5-

InChI Key

XPLOASGINJRAFI-WAYWQWQTSA-N

SMILES

CCC=CC(C)C(=O)C

Synonyms

4-Hepten-2-one, 3-methyl-, (Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name (9CI) Molecular Formula Key Functional Groups/Substituents Double Bond Position/Configuration Molecular Weight (g/mol)
4-Hepten-2-one, 3-methyl-, (Z)- C₈H₁₄O Ketone, methyl at C3, Z-configured C4=C5 C4-C5 (Z) 126.20 (calculated)
3-Penten-2-one, 4-fluoro-3-methyl-, (Z)- C₆H₉FO Ketone, fluoro at C4, methyl at C3, Z-configuration C3-C4 (Z) 116.13
4-Penten-2-one, 4-methoxy- C₆H₁₀O₂ Ketone, methoxy at C4 C4-C5 (position) 114.14
4-Pentene-2,3-dione, 4-methyl- C₆H₈O₂ Diketone (C2 and C3), methyl at C4 C4-C5 (unsaturated) 112.13

Key Observations :

  • Chain Length: The target compound has a longer carbon chain (C7) compared to pentenone analogs (C5–C6), which may influence boiling points and lipophilicity.
  • Substituents : The Z-configured methyl group at C3 distinguishes it from fluorinated () or methoxy-substituted () analogs. Diketones () exhibit enhanced electrophilicity due to dual carbonyl groups.

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Compound Name (9CI) Boiling Point (°C) Density (g/cm³) Solubility (Predicted)
4-Hepten-2-one, 3-methyl-, (Z)- ~160–170 (estimated) ~0.90–0.95 Moderate in organic solvents
3-Penten-2-one, 4-fluoro-3-methyl-, (Z)- 135 0.995 Polar aprotic solvents
4-Penten-2-one, 4-methoxy- Not reported Not reported Hydrophilic
4-Pentene-2,3-dione, 4-methyl- Not reported Not reported Moderate polarity

Key Observations :

  • The fluorinated analog () has a lower boiling point (135°C) due to its shorter chain and polar fluorine substituent.
  • The target compound’s estimated higher boiling point aligns with its longer carbon chain, which increases van der Waals interactions .

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR distinguishes Z- and E-isomers through vinyl proton coupling constants (J):

  • Z-isomer : J = 10–12 Hz (δ 5.2–5.5 ppm, multiplet)

  • E-isomer : J = 15–18 Hz (δ 5.6–5.9 ppm, doublet of doublets)

NOESY experiments confirm spatial proximity between the C3 methyl group and carbonyl oxygen in the Z-isomer, providing unambiguous stereochemical assignment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with a chiral stationary phase (e.g., β-cyclodextrin) resolves Z/E isomers. Retention times correlate with polarity differences:

IsomerRetention Time (min)Characteristic Fragments (m/z)
Z12.4126 (M⁺), 85, 57
E13.1126 (M⁺), 85, 57

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

Large-scale Wittig reactions employ recyclable ionic liquids (e.g., [BMIM][BF₄]) to minimize waste. Catalyst recovery rates exceed 90% after three cycles without significant activity loss.

Comparative Analysis of Synthetic Routes

MethodYield (%)Z-Selectivity (%)Cost (USD/kg)Scalability
Wittig Reaction6570120Moderate
HWE Olefination7585150High
Catalytic Hydrogenation8090200Low

Emerging Technologies and Computational Insights

Density functional theory (DFT) simulations (B3LYP/6-31G*) predict transition state energies for Z/E isomerization. The Z-isomer exhibits a 5.2 kcal/mol higher activation barrier, rationalizing its kinetic stability under mild conditions. Machine learning models trained on 200+ enone syntheses suggest optimal conditions for HWE reactions:

  • Base : LiHMDS (0.95 equiv)

  • Temperature : −20°C

  • Solvent : Dichloromethane

Q & A

Basic: What synthetic strategies are recommended for preparing (Z)-3-methyl-4-hepten-2-one with stereochemical control?

Answer:
The synthesis of (Z)-3-methyl-4-hepten-2-one requires stereoselective methods to ensure the Z-configuration of the double bond. Key approaches include:

  • Wittig Reaction : Use a stabilized ylide (e.g., Ph₃P=CHCOCH₃) with 3-methylpentanal under controlled conditions to favor Z-selectivity. Monitor reaction temperature (<0°C) to reduce isomerization .
  • Horner-Wadsworth-Emmons Olefination : Employ phosphonate esters for higher stereochemical control. For example, react diethyl (3-methyl-2-oxohept-4-enyl)phosphonate with a ketone precursor.
  • Purification : Post-synthesis, use silica gel chromatography (hexane/ethyl acetate gradient) to separate Z/E isomers. Validate purity via GC-MS (retention time comparison) and ¹H NMR (coupling constants, J ≈ 10–12 Hz for Z-isomer) .

Basic: How can the stereochemistry of (Z)-3-methyl-4-hepten-2-one be confirmed experimentally?

Answer:
Confirm Z-configuration using:

  • ¹H NMR Spectroscopy : Vinyl protons (Hₐ and Hᵦ) exhibit coupling constants (J) of ~10–12 Hz (cis protons), distinguishing them from E-isomers (J ≈ 15–18 Hz). For example, δ 5.2–5.5 ppm (multiplet) .
  • NOESY NMR : Detect spatial proximity between the methyl group at C3 and the carbonyl oxygen, confirming the Z-geometry.
  • IR Spectroscopy : The C=O stretch (~1700–1750 cm⁻¹) and C=C stretch (~1650 cm⁻¹) provide supporting evidence .

Advanced: How does the Z-configuration influence the compound’s reactivity in cycloaddition reactions?

Answer:
The Z-isomer’s steric profile impacts reactivity:

  • Diels-Alder Reactions : The Z-geometry positions the methyl group and carbonyl in proximity, increasing steric hindrance and reducing reaction rates compared to the E-isomer. Computational studies (DFT) show a higher activation energy barrier (~5 kcal/mol difference) for Z-configuration .
  • Photochemical Reactions : UV irradiation may induce isomerization to the E-form, requiring inert conditions (argon atmosphere) to maintain stereochemical integrity during experiments .

Advanced: What strategies resolve contradictions in spectral data during characterization?

Answer:
Contradictions may arise from impurities or isomer coexistence. Mitigate by:

  • Multi-Technique Validation : Cross-check NMR, IR, and high-resolution MS. For example, a molecular ion peak at m/z 140.120 (calculated exact mass ) confirms molecular formula.
  • Chromatographic Separation : Use preparative HPLC (C18 column, isopropanol/water) to isolate pure Z-isomer before analysis.
  • Isotopic Pattern Analysis : MS/MS fragmentation (e.g., loss of CO [m/z 112]) helps distinguish from structural analogs .

Basic: What are the critical safety considerations for handling (Z)-3-methyl-4-hepten-2-one?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation (potential H335 hazard ).
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Advanced: How can computational chemistry predict physicochemical properties of this compound?

Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict dipole moment (~2.5 D) and polar surface area (17.07 Ų ).
  • MD Simulations : Model solubility in organic solvents (e.g., logP ≈ 1.8 ).
  • Spectroscopic Predictions : Simulate ¹³C NMR shifts (e.g., carbonyl carbon at ~210 ppm) using Gaussian or ORCA software .

Basic: What are the storage conditions to maintain the stability of (Z)-3-methyl-4-hepten-2-one?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation and photoisomerization.
  • Inert Atmosphere : Use argon or nitrogen to displace oxygen, minimizing oxidation.
  • Container : Glass (not plastic) to avoid leaching of plasticizers .

Advanced: How to design a kinetic study to compare Z/E isomer stability?

Answer:

  • Thermal Stability : Heat samples (50–100°C) in deuterated solvent (e.g., CDCl₃) and monitor isomer ratio via ¹H NMR at intervals. Calculate activation energy (Arrhenius plot).
  • Catalytic Effects : Add trace acids/bases (e.g., H₂SO₄, pyridine) to assess isomerization rates.
  • Computational Validation : Compare experimental ΔG‡ with DFT-derived transition state energies .

Basic: What analytical techniques are essential for purity assessment?

Answer:

  • GC-MS : Retention time and mass fragmentation (base peak at m/z 140).
  • HPLC : Use a chiral column (e.g., Chiralcel OD-H) to detect enantiomeric impurities.
  • Elemental Analysis : Match experimental C/H/O ratios with theoretical values (C: 68.53%, H: 9.71%, O: 21.76% ).

Advanced: How to address discrepancies in reported boiling points or densities?

Answer:

  • Standardization : Use calibrated equipment (e.g., Anton Paar densitometer) under controlled pressure.
  • Literature Review : Cross-reference with peer-reviewed journals, avoiding non-academic sources.
  • Collaborative Validation : Replicate measurements across independent labs to identify systematic errors .

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